molecular formula C18H22N2O2S2 B214268 6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide

6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide

货号 B214268
分子量: 362.5 g/mol
InChI 键: HDGKHDYBUHGEKE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide, also known as TAK-659, is a novel small molecule inhibitor that is being developed for the treatment of various types of cancer and autoimmune diseases. This compound is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the signaling pathways of B cells and other immune cells.

作用机制

The primary mechanism of action of 6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide is the inhibition of BTK, which is a key enzyme in the signaling pathways of B cells and other immune cells. By blocking the activity of BTK, this compound can disrupt the proliferation and survival of cancer cells and autoimmune cells, and induce apoptosis (programmed cell death) in these cells. Additionally, 6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide has been shown to modulate the activity of other signaling pathways, such as the PI3K/AKT and NF-kB pathways, which are also involved in the pathogenesis of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide has a number of biochemical and physiological effects that are relevant to its therapeutic potential. For example, this compound can inhibit the activation of B cells and other immune cells, which can reduce the production of pro-inflammatory cytokines and chemokines. It can also induce the apoptosis of cancer cells and autoimmune cells, which can lead to the regression of tumors and the amelioration of autoimmune symptoms. In addition, 6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability, low clearance, and long half-life.

实验室实验的优点和局限性

One of the main advantages of 6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide for lab experiments is its high potency and selectivity for BTK inhibition, which can allow for precise modulation of the B cell and immune cell signaling pathways. Additionally, this compound has been shown to have good pharmacokinetic properties in animal models, which can facilitate its use in in vivo studies. However, one limitation of 6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide is its relatively low solubility in water, which can make it difficult to formulate for oral administration or in vitro assays.

未来方向

There are several potential future directions for the development of 6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide and related compounds. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or immune checkpoint inhibitors, to enhance the anti-tumor or anti-inflammatory effects. Another direction is the exploration of the use of BTK inhibitors in other diseases, such as viral infections or inflammatory bowel disease, where B cells and other immune cells play a role in the pathogenesis. Finally, there is ongoing research into the optimization of the pharmacokinetic and pharmacodynamic properties of BTK inhibitors, to improve their efficacy and safety in clinical settings.

合成方法

The synthesis of 6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide involves several steps, including the preparation of the key intermediate 6-tert-butyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, which is then reacted with thiophene-2-carbonyl chloride to form the final product. The overall yield of this process is around 15-20%, and the purity of the final product is typically greater than 98%.

科学研究应用

6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown promising results in both in vitro and in vivo assays. In particular, this compound has demonstrated potent anti-tumor activity in various types of cancer cells, including lymphoma, leukemia, and solid tumors. It has also been shown to inhibit the growth of autoimmune cells, such as B cells and T cells, which are involved in the pathogenesis of autoimmune diseases.

属性

产品名称

6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide

分子式

C18H22N2O2S2

分子量

362.5 g/mol

IUPAC 名称

6-tert-butyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C18H22N2O2S2/c1-18(2,3)10-6-7-11-13(9-10)24-17(14(11)15(19)21)20-16(22)12-5-4-8-23-12/h4-5,8,10H,6-7,9H2,1-3H3,(H2,19,21)(H,20,22)

InChI 键

HDGKHDYBUHGEKE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CS3

规范 SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CS3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。